(3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Description
This compound is a piperidine derivative featuring two critical protecting groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at the 4-position amino group.
- Boc (tert-butoxycarbonyl) at the 1-position nitrogen.
Its stereochemistry (3S,4S) and carboxylic acid moiety at position 3 make it a versatile intermediate in peptide synthesis and medicinal chemistry. The Fmoc group is acid-labile, while Boc is base-sensitive, enabling orthogonal deprotection strategies .
Properties
IUPAC Name |
(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-22(20(14-28)23(29)30)27-24(31)33-15-21-18-10-6-4-8-16(18)17-9-5-7-11-19(17)21/h4-11,20-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t20-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMHEQBIDTWLHP-UNMCSNQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS Number: 193954-27-7) is a synthetic derivative of piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a piperidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a tert-butoxycarbonyl (Boc) group. The molecular formula is C22H25NO4, and it has a molecular weight of 367.45 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H25NO4 |
| Molecular Weight | 367.45 g/mol |
| CAS Number | 193954-27-7 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets involved in cellular signaling pathways. Research suggests that the compound may act as an inhibitor of certain enzymes or receptors that are crucial in regulating gene expression and cellular proliferation. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are essential for binding to target proteins.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study published in Nature highlighted the potential of Fmoc-based compounds to inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell cycle regulation and apoptosis .
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that play roles in metabolic pathways associated with cancer metabolism. For example, it may inhibit histone deacetylases (HDACs), which are involved in the regulation of gene expression through chromatin remodeling . This inhibition can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
Case Studies
-
Study on Cellular Potency
A study explored the effects of various piperidine derivatives on cellular activity, demonstrating that modifications in the side chains significantly influenced the potency against cancer cell lines. The results indicated that bulky lipophilic substituents enhance cellular uptake and efficacy . -
Mechanistic Insights
Another research article investigated the mechanism by which similar compounds affect Polycomb Repressive Complexes (PRCs). The findings revealed that these compounds could modulate PRC activity, leading to altered gene expression profiles in cancer cells .
Summary of Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant inhibition of cancer cell proliferation through modulation of signaling pathways. |
| Enzyme Inhibition | Potential inhibition of HDACs leading to reactivation of tumor suppressor genes. |
| Cellular Potency | Enhanced efficacy observed with lipophilic side chains; correlation between structure and activity. |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Piperidine Derivatives with Varied Stereochemistry and Substituents
Compound A : (3R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS: 1217646-18-8)
- Similarity : 0.99 (structural similarity score) .
- Key Differences: Stereochemistry: 3R,4R vs. 3S,4S. Substituent: Phenyl group at position 4 instead of a Boc-protected amino group.
Compound B : (3S,4R)-1-Fmoc-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic Acid (CAS: 1932207-13-0)
- Molecular Formula : C₂₆H₃₀N₂O₆ (vs. C₂₆H₃₀N₂O₆ for the target compound) .
- Key Differences :
- Stereochemistry: 3S,4R configuration.
- Identical functional groups but inverted stereochemistry at position 3.
- Implications : Altered spatial arrangement may affect enzyme-substrate interactions in peptide coupling or biological activity.
Pyrrolidine and Piperazine Analogs
Compound C : (2S,4S)-1-Fmoc-4-(Boc-amino)pyrrolidine-2-carboxylic Acid (CAS: 221352-74-5)
- Structure : Five-membered pyrrolidine ring vs. six-membered piperidine .
- Molecular Weight : 452.5 g/mol (vs. 466.5 g/mol for the target compound).
Compound D : 2-[4-Fmoc-piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
Functional Group Modifications
Compound E : (S)-3-Fmoc-amino-4-(4-trifluoromethylphenyl)butanoic Acid (CAS: 270065-81-1)
- Structure: Butanoic acid backbone with a trifluoromethylphenyl group .
- Key Differences : Extended carbon chain and aromatic substituent introduce steric and electronic effects.
- Implications : Enhanced metabolic stability due to the trifluoromethyl group but reduced solubility.
Compound F : tert-Butyl-cis-3-((4-fluorophenyl)thio)-4-(fluorosulfonyl)piperidine-1-carboxylate
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|---|
| Target Compound | - | C₂₆H₃₀N₂O₆ | 466.5 | (3S,4S) stereochemistry, Fmoc/Boc protection, carboxylic acid | Peptide synthesis, medicinal chemistry |
| Compound A | 1217646-18-8 | C₂₈H₂₆N₂O₄ | 454.5 | (3R,4R) stereochemistry, phenyl substituent | Hydrophobic peptide motifs |
| Compound B | 1932207-13-0 | C₂₆H₃₀N₂O₆ | 466.5 | (3S,4R) stereochemistry | Stereochemical studies |
| Compound C | 221352-74-5 | C₂₅H₂₈N₂O₆ | 452.5 | Pyrrolidine ring, Boc/Fmoc protection | Constrained peptide design |
| Compound E | 270065-81-1 | C₂₆H₂₃F₃N₂O₄ | 484.5 | Trifluoromethylphenyl group, butanoic acid | Fluorinated drug candidates |
Research Findings and Implications
- Stereochemistry : The (3S,4S) configuration in the target compound optimizes spatial alignment for peptide bond formation, whereas (3R,4R) or (3S,4R) analogs may exhibit reduced coupling efficiency .
- Protecting Groups : Dual Fmoc/Boc protection enables sequential deprotection, critical for solid-phase peptide synthesis (SPPS). Analogs lacking orthogonal groups (e.g., Compound D) are less versatile .
- Functional Groups : Carboxylic acid moieties enhance water solubility, whereas hydrophobic substituents (e.g., phenyl in Compound A) improve membrane permeability but complicate purification .
Preparation Methods
Key Reaction Conditions:
Stereochemical Resolution
The (3S,4S) configuration is introduced via chiral resolution. A mixture of 3-hydroxypiperidine and D-pyroglutamic acid in ethanol undergoes reflux, followed by cooling to −5°C to precipitate the diastereomeric salt. This method achieves enantiomeric excess (ee) >98% after recrystallization.
Example Protocol:
-
Reactants : 3-Hydroxypiperidine (1 equiv), D-pyroglutamic acid (0.55–0.6 equiv)
-
Solvent : 95% ethanol
Sequential Protection of Amino Groups
Boc Protection
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
-
Base : Sodium hydroxide (4 equiv)
-
Solvent : Water/ethyl acetate biphasic system
-
Temperature : Room temperature
Mechanism : The amine attacks Boc₂O, forming a carbamate linkage.
Fmoc Protection
The secondary amine at the 4-position is protected with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride):
-
Base : Sodium bicarbonate (4 equiv)
-
Solvent : Tetrahydrofuran (THF)/water
-
Temperature : 0°C → room temperature
Critical Note : Fmoc-Cl is added dropwise to avoid exothermic side reactions.
Carboxylation at the 3-Position
The carboxylic acid group is introduced via oxidation or carboxylation. A common approach involves Swern oxidation of a hydroxyl group followed by Pinnick oxidation :
-
Swern Oxidation :
-
Pinnick Oxidation :
Final Deprotection and Purification
The Boc and Fmoc groups remain stable during carboxylation. Final purification uses flash chromatography (hexane/ethyl acetate gradients) or preparative HPLC (0.1% TFA in acetonitrile/water).
Analytical Data:
-
¹H NMR (CDCl₃): δ 7.75 (d, 2H, Fmoc aromatic), 4.40 (m, 1H, piperidine CH), 3.65 (s, 2H, Fmoc-CH₂), 1.45 (s, 9H, Boc-CH₃).
Industrial-Scale Considerations
Large-scale synthesis (100+ grams) employs continuous-flow reactors to enhance reproducibility:
-
Resin : H-Rink amide ChemMatrix
-
Coupling Agents : HATU (1.05 equiv), DIEA (3 equiv)
-
Temperature : 70°C
Challenges and Optimization
Stereochemical Drift
Racemization occurs during Fmoc protection if pH >8. Mitigation strategies include:
Byproduct Formation
Di-tert-butyl carbonate and fluorenylmethyl alcohol are common byproducts. These are removed via:
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound, particularly regarding orthogonal protection strategies?
- Methodological Answer : The compound contains two protective groups: the Fmoc (fluorenylmethoxycarbonyl) group on the amino moiety and the Boc (tert-butoxycarbonyl) group on the piperidine nitrogen. Orthogonal protection is critical to avoid premature deprotection during synthesis. For example, Fmoc is base-labile (removed with piperidine), while Boc is acid-labile (removed with TFA). A validated approach involves stepwise coupling using reagents like HATU or EDCI/HOBt for amide bond formation, followed by selective deprotection .
Q. How can researchers confirm the stereochemical integrity of the (3S,4S) configuration during synthesis?
- Methodological Answer : Chiral HPLC or polarimetry is typically employed to verify stereochemistry. For advanced validation, nuclear Overhauser effect (NOE) NMR experiments can confirm spatial arrangements of substituents on the piperidine ring. Mass spectrometry (e.g., ESI-MS) is also critical to confirm molecular weight, as demonstrated in similar Fmoc/Boc-protected piperidine derivatives .
Q. What are the primary applications of this compound in peptide synthesis and medicinal chemistry?
- Methodological Answer : The compound serves as a constrained amino acid analog in peptide synthesis. Its rigid piperidine backbone can mimic natural amino acid conformations, enabling studies on peptide secondary structures. Additionally, the Fmoc group allows for SPPS (solid-phase peptide synthesis), while the Boc group facilitates selective modifications in solution-phase reactions .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of this compound, and what factors contribute to this challenge?
- Methodological Answer : Low yields often arise from steric hindrance due to the bulky Fmoc and Boc groups. To mitigate this:
- Optimize coupling reagents: Switch from DCC to BOP-Cl or PyBOP for better activation.
- Use microwave-assisted synthesis to enhance reaction kinetics.
- Monitor intermediates via LC-MS to identify side products (e.g., racemization or incomplete coupling) .
- Data Table :
| Coupling Reagent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| HATU/DIPEA | 72 | 95 | |
| EDCI/HOBt | 58 | 88 | |
| BOP-Cl | 85 | 97 |
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs derived from this compound?
- Methodological Answer : SAR studies should focus on:
- Substituent Variation : Replace the tert-butyl group in Boc with smaller/larger alkyl chains to assess steric effects.
- Bioisosteric Replacement : Substitute the piperidine ring with pyrrolidine or azetidine to evaluate conformational flexibility.
- Biological Assays : Test analogs in receptor-binding assays (e.g., opioid or enzyme inhibition) to correlate structural changes with activity. For example, fluorinated phenyl analogs showed enhanced metabolic stability in related compounds .
- Data Table :
| Analog Modification | Biological Activity (IC50, nM) | Reference |
|---|---|---|
| 3-Fluorophenyl substituent | 12.5 (μ-opioid receptor) | |
| 3,5-Difluorophenyl substituent | 8.7 (κ-opioid receptor) |
Q. How can researchers resolve contradictions in toxicity data for Fmoc/Boc-protected compounds during preclinical studies?
- Methodological Answer : Discrepancies in toxicity profiles (e.g., acute oral vs. dermal toxicity) may arise from impurities or residual solvents. Mitigation steps include:
- Purification : Use preparative HPLC to achieve >99% purity.
- In Silico Screening : Predict toxicity using tools like ProTox-II to flag potential hazards.
- In Vitro Assays : Perform cytotoxicity screening on HEK-293 or HepG2 cell lines before in vivo testing .
Experimental Design and Safety Considerations
Q. What precautions are necessary when handling this compound in a laboratory setting?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood due to potential inhalation hazards (classified as Acute Toxicity Category 4).
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water contact to prevent dispersion .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
